Lithium p-toluenesulphonate
Overview
Description
Lithium p-toluenesulphonate is a chemical compound with the linear formula C7H7LiO3S . It is used in various scientific and industrial applications .
Synthesis Analysis
Lithium p-toluenesulphonate can be synthesized through sulfonation reaction using a continuous reactor . In this process, p-toluene and sulfur trioxide react, and then lithium oxide neutralizes to finally obtain the product .Molecular Structure Analysis
The molecular structure of Lithium p-toluenesulphonate is represented by the linear formula C7H7LiO3S . It has a molecular weight of 178.135 .Scientific Research Applications
Synthesis of Organic Compounds : Lithium p-toluenesulphonate is used in organic synthesis. For example, Wong and Sondheimer (1980) demonstrated its use in the synthesis of 5,12-dihydro-6,11-didehydronaphthacene, a derivative of 1,4-didehydronaphthalene (Wong & Sondheimer, 1980).
Electrode Materials for Lithium Batteries : Wang et al. (2006) explored the use of sulphur-polypyrrole composite materials, prepared with sodium p-toluenesulphonate as a dopant, as positive electrode materials for rechargeable lithium batteries, highlighting its role in improving electrical conductivity and cycling durability of the electrodes (Wang et al., 2006).
Effects on Brain Membranes : A study by Vošahlíková et al. (2021) revealed that therapeutic lithium alters the polar head-group region of lipid bilayers in the forebrain cortex of rats and prevents lipid peroxidation, indicating its potential protective effects against membrane damage (Vošahlíková et al., 2021).
Neuroprotective Properties : Chen and Chuang (1999) found that long-term lithium treatment in cultured cerebellar granule cells suppresses the expression of proapoptotic genes while increasing the expression of neuroprotective genes, suggesting its potential application in neuroprotection against excitotoxicity (Chen & Chuang, 1999).
Characterization of Li+ in Cells : Nikolakopoulos et al. (1998) investigated lithium interactions in human neuroblastoma SH‐SY5Y cells, providing insights into the intracellular behavior of lithium ions, which is crucial for understanding its pharmacologic action (Nikolakopoulos et al., 1998).
Protective Effect Against Excitotoxicity : Nonaka, Hough, and Chuang (1998) discovered that long-term exposure to lithium chloride dramatically protects rat neurons against glutamate-induced excitotoxicity, suggesting its potential use in treatments for manic depressive illness and neurodegenerative diseases (Nonaka, Hough, & Chuang, 1998).
Safety and Hazards
Future Directions
properties
IUPAC Name |
lithium;4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.Li/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEDDFFKYCBADJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7LiO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
104-15-4 (Parent) | |
Record name | Lithium p-toluenesulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001470833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40163562 | |
Record name | Lithium p-toluenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium p-toluenesulphonate | |
CAS RN |
1470-83-3 | |
Record name | Lithium p-toluenesulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001470833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lithium p-toluenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium p-toluenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.551 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.